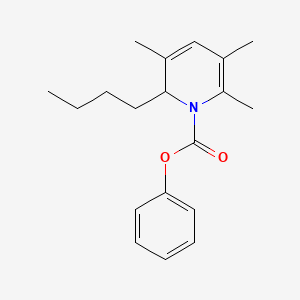

Phenyl 2-butyl-3,5,6-trimethylpyridine-1(2H)-carboxylate

Description

Phenyl 2-butyl-3,5,6-trimethylpyridine-1(2H)-carboxylate is a pyridine-derived ester characterized by a nitrogen-containing heterocyclic core. Its structure includes:

- A pyridine ring substituted with methyl groups at positions 3, 5, and 5.

- A 2-butyl chain attached to the nitrogen atom (1(2H) position).

- A phenyl ester group at the carboxylate position.

Its lipophilic substituents (methyl and butyl groups) suggest enhanced membrane permeability, while the phenyl ester may influence metabolic stability compared to alkyl esters.

Properties

CAS No. |

651053-73-5 |

|---|---|

Molecular Formula |

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

phenyl 2-butyl-3,5,6-trimethyl-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C19H25NO2/c1-5-6-12-18-15(3)13-14(2)16(4)20(18)19(21)22-17-10-8-7-9-11-17/h7-11,13,18H,5-6,12H2,1-4H3 |

InChI Key |

URXBGMJCXHYDRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=CC(=C(N1C(=O)OC2=CC=CC=C2)C)C)C |

Origin of Product |

United States |

Biological Activity

Phenyl 2-butyl-3,5,6-trimethylpyridine-1(2H)-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H19N O2

- Molecular Weight : 233.31 g/mol

- CAS Number : 1196156-15-6

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The pyridine ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which is critical for its interaction with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity :

- Antifungal Activity :

-

Antioxidant Properties :

- Some derivatives have been evaluated for their antioxidant potential, which is crucial in mitigating oxidative stress-related diseases.

Study 1: Anti-inflammatory Effects

A study published in PubMed investigated the anti-inflammatory effects of related pyridine derivatives. The results indicated that certain analogs exhibited significant inhibition of edema formation, suggesting a promising therapeutic potential for inflammatory conditions .

| Compound | Edema Inhibition (%) | Comparison Drug |

|---|---|---|

| 9b | 65 | Indomethacin |

| 9c | 70 | Indomethacin |

| 9p | 68 | Indomethacin |

Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activity, compounds similar to this compound were tested against Aspergillus fumigatus. The study found that certain derivatives had comparable efficacy to established antifungal agents .

| Compound Name | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Compound A (halogenated) | 1.34 |

| Amphotericin B | 0.5 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Similar Compounds Identified

The most structurally analogous compound identified is Tert-butyl 4-(4-(methoxycarbonyl)-5-methyl-2-(methylsulfonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate (hereafter referred to as Compound A) . Below is a comparative analysis:

Table 1: Structural Comparison

Implications of Structural Differences

Core Saturation :

- The pyridine ring in the target compound is fully aromatic, favoring planar geometry and π-π stacking interactions. In contrast, Compound A’s 5,6-dihydropyridine introduces partial saturation, increasing conformational flexibility and altering electronic properties (e.g., reduced aromaticity).

Compound A’s methylsulfonyl and methoxycarbonyl groups introduce polar and electron-withdrawing effects, which may influence reactivity (e.g., susceptibility to nucleophilic attack) .

Ester Groups :

- The phenyl ester in the target compound is less hydrolytically stable than Compound A’s tert-butyl ester , which is sterically shielded and resists enzymatic degradation. This difference could impact bioavailability and metabolic pathways.

Hypothetical Property Comparison Based on Structural Features

Table 2: Predicted Physicochemical Properties

| Property | This compound | Compound A |

|---|---|---|

| LogP (lipophilicity) | ~4.2 (high) | ~3.1 (moderate) |

| Aqueous solubility | Low | Moderate |

| Metabolic stability | Moderate (prone to esterase cleavage) | High |

Key Observations :

- The target compound’s higher LogP aligns with its lipophilic substituents, suggesting utility in hydrophobic environments (e.g., lipid bilayers).

- Compound A’s moderate solubility and stability may make it preferable for applications requiring prolonged systemic exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.